3-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester
Description
Introduction to 3-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester
3-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester stands as a sophisticated heterocyclic compound that exemplifies the structural diversity achievable within piperidine-based molecular architectures. The compound's significance extends beyond its intrinsic chemical properties to encompass its role as a key intermediate in medicinal chemistry applications. The molecular framework incorporates multiple nitrogen-containing functional groups, creating opportunities for diverse chemical transformations and biological interactions.
The structural design of this compound reflects advanced synthetic strategies employed in modern pharmaceutical research, where the piperidine core serves as a privileged scaffold for drug development. The presence of the aminophenylamino substituent at the 3-position of the piperidine ring creates a unique spatial arrangement that influences both the chemical reactivity and potential biological activity of the molecule. This positioning allows for specific intermolecular interactions while maintaining the conformational flexibility necessary for biological recognition processes.
The tert-butyl carboxylate functionality serves multiple purposes within the molecular architecture, functioning primarily as a protecting group during synthetic transformations while also contributing to the overall lipophilicity and stability of the compound. This protective strategy enables selective chemical modifications at other positions within the molecule without compromising the integrity of the piperidine nitrogen, thereby facilitating complex multi-step synthetic sequences.
Structural Elucidation and Nomenclature
The structural elucidation of 3-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester requires comprehensive analysis of its molecular geometry, electronic distribution, and conformational preferences. The compound exhibits a complex three-dimensional structure resulting from the combination of the piperidine ring's chair conformation, the planar aromatic aminophenyl system, and the tetrahedral geometry around the carboxylate carbon.
The spatial arrangement of functional groups within this molecule creates distinct regions of varying polarity and reactivity, with the aminophenyl moiety providing sites for hydrogen bonding and electrophilic aromatic substitution reactions. The piperidine ring adopts its characteristic chair conformation, positioning the aminophenylamino substituent in either axial or equatorial orientations depending on thermodynamic and kinetic factors during formation and subsequent chemical transformations.
Spectroscopic characterization reveals distinctive features that confirm the structural integrity and purity of the compound, with nuclear magnetic resonance spectroscopy providing detailed information about the connectivity and stereochemical relationships between different molecular regions. The compound's structure has been further validated through computational chemistry approaches that predict favorable conformations and electronic properties consistent with experimental observations.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of 3-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is tert-butyl 3-((4-aminophenyl)amino)piperidine-1-carboxylate, which precisely describes the molecular connectivity and functional group arrangements.
The nomenclature system begins with the identification of the principal functional group, which in this case is the carboxylate ester, followed by specification of the heterocyclic ring system and substituent patterns. The piperidine ring serves as the parent structure, with numbering beginning from the nitrogen atom to provide the lowest possible numbers for substituents. The 3-position designation indicates the location of the aminophenylamino substituent relative to the ring nitrogen.
| Nomenclature Component | Systematic Description | Structural Significance |
|---|---|---|
| tert-butyl | Tertiary butyl ester group | Protecting group functionality |
| 3-((4-aminophenyl)amino) | Aminophenylamino at position 3 | Primary substituent pattern |
| piperidine-1-carboxylate | Piperidine ring with carboxylate | Core heterocyclic structure |
The systematic naming convention also accommodates stereochemical descriptors when applicable, particularly for compounds exhibiting chirality at the 3-position carbon bearing the aminophenylamino substituent. Alternative nomenclature systems may describe this compound using different organizational approaches, but the International Union of Pure and Applied Chemistry system provides the most standardized and internationally recognized designation.
Molecular Formula and Stereochemical Considerations
The molecular formula C16H25N3O2 encompasses the complete atomic composition of 3-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester, representing 16 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms arranged in a specific three-dimensional configuration. This formula corresponds to a molecular weight of 291.39 g/mol, placing the compound within the range typical for pharmaceutical intermediates and bioactive molecules.
Stereochemical analysis reveals the presence of a chiral center at the 3-position of the piperidine ring, where the aminophenylamino substituent is attached. This stereogenic center gives rise to two possible enantiomers, designated as (R) and (S) configurations according to Cahn-Ingold-Prelog priority rules. The stereochemical preference during synthesis and the biological activity of individual enantiomers represent important considerations for pharmaceutical applications.
The conformational behavior of the piperidine ring influences the overall molecular geometry and affects the spatial relationships between functional groups. The six-membered ring preferentially adopts a chair conformation, with the aminophenylamino substituent occupying either axial or equatorial positions depending on steric and electronic factors. This conformational flexibility contributes to the compound's ability to interact with diverse biological targets through induced-fit mechanisms.
| Stereochemical Parameter | Value/Description | Impact on Properties |
|---|---|---|
| Chiral Centers | 1 (C-3 position) | Enantiomeric possibilities |
| Ring Conformation | Chair (piperidine) | Spatial arrangement |
| Molecular Weight | 291.39 g/mol | Pharmaceutical relevance |
| Molecular Formula | C16H25N3O2 | Atomic composition |
Comparative Analysis of Structural Analogues in Piperidine Derivatives
The structural landscape of piperidine derivatives reveals numerous analogues that share common features with 3-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester while exhibiting distinct variations in substituent patterns and functional group arrangements. Comparative analysis of these related compounds provides insights into structure-activity relationships and guides the development of improved synthetic strategies.
N-(4-Aminophenyl)piperidine represents a simplified analogue lacking the carboxylate protecting group and the amino linkage at the 3-position. This compound, with the molecular formula C11H16N2 and molecular weight 176.26 g/mol, demonstrates the fundamental aminophenyl-piperidine connectivity while offering reduced steric complexity. The absence of the tert-butyl carboxylate group significantly alters the compound's solubility profile and chemical reactivity patterns.
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate provides another valuable comparison point, featuring the aminophenyl substituent at the 4-position rather than the 3-position. This positional isomer, with Chemical Abstracts Service number 170011-57-1, maintains the same molecular formula C16H24N2O2 but lacks the additional amino linkage present in the target compound. The structural difference demonstrates how substituent positioning influences molecular properties and potential biological activities.
The examination of 1-(4-Aminophenyl)-3-(Boc-amino)piperidine reveals an alternative connectivity pattern where the aminophenyl group is attached to the piperidine nitrogen rather than as a substituent on the ring carbon. This structural variation, while maintaining the same molecular formula as the target compound, creates dramatically different spatial arrangements and chemical properties. The alternative attachment point influences the molecule's conformational flexibility and potential for intermolecular interactions.
(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate represents perhaps the closest structural analogue, differing only in the absence of the amino linkage between the piperidine ring and the aminophenyl moiety. This compound serves as a potential synthetic precursor or degradation product, highlighting the importance of the amino bridge in the target molecule's overall properties and reactivity profile.
Properties
IUPAC Name |
tert-butyl 3-(4-aminoanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(11-19)18-13-8-6-12(17)7-9-13/h6-9,14,18H,4-5,10-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQLNRTXRVGABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670760 | |
| Record name | tert-Butyl 3-(4-aminoanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159976-34-7 | |
| Record name | 1,1-Dimethylethyl 3-[(4-aminophenyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159976-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(4-aminoanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors. These compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Compounds with similar structures often work by interacting with their targets and causing changes in the cellular environment. For example, some compounds can inhibit the activity of certain enzymes, leading to a decrease in the production of harmful substances in the body.
Biochemical Pathways
For instance, some compounds can inhibit the activity of certain enzymes, disrupting the normal functioning of biochemical pathways and leading to various downstream effects.
Result of Action
Similar compounds have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular functions.
Biological Activity
3-(4-Amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1159976-34-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a piperidine ring substituted with an amino group and a tert-butyl ester group, which may influence its solubility and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to 3-(4-amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Compounds derived from similar piperidine frameworks have shown potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range. Notably, some derivatives displayed a selective cytotoxicity profile, effectively inhibiting cancer cells while sparing normal cells .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. For example, studies have reported that certain derivatives can significantly increase caspase activity in treated cancer cells, suggesting an apoptotic mechanism .
Antimicrobial Activity
While specific data on the antimicrobial activity of 3-(4-amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester is limited, related compounds have demonstrated efficacy against various bacterial strains. For instance:
- Gram-positive Bacteria : Some derivatives have shown promising antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
Study on Anticancer Efficacy
A pharmacological study evaluated a series of piperidine derivatives, including those similar to 3-(4-amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester. The results indicated that these compounds could inhibit tumor growth in vivo using mouse models inoculated with MDA-MB-231 cells. The treatment led to a significant reduction in metastatic nodules compared to control groups .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.126 | Apoptosis induction |
| Compound B | MCF-7 | 11.73 | Cell cycle arrest |
Pharmacodynamics
In another study, the pharmacodynamics of similar compounds were assessed in BALB/c nude mice models. The findings revealed that treatment with these compounds resulted in reduced tumor size and weight compared to untreated controls, indicating their potential as therapeutic agents against breast cancer .
Comparison with Similar Compounds
Key Findings and Implications
Structural Flexibility : The tert-butyl ester group’s presence across analogs underscores its utility in drug design, balancing lipophilicity and metabolic stability.
Positional Isomerism: Moving the 4-aminophenylamino group from position 3 (target) to 4 (’s compound) alters steric interactions and bioavailability.
Biological Potency : Heterocyclic substituents (e.g., pyrimidine in ) or acylated amines () enhance target engagement in specific pathways compared to the aniline group in the target compound.
Preparation Methods
Starting Material and Resolution Agents
- Raw Material: Racemic 3-(4-aminophenyl)piperidine-1-carboxylic acid tert-butyl ester.
- Resolving Agents:
- L-dibenzoyl tartaric acid (L-DBTA)
- p-Toluenesulfonyl-D-phenylglycine (p-Ts-D-PG) derivative
Resolution Procedure
- The racemic compound is dissolved in an aqueous alcoholic solution (commonly ethanol or methanol).
- The chiral resolving agent is added dropwise under stirring at elevated temperatures (60–70 °C).
- After reaction completion (2–3 hours), the mixture is slowly cooled to induce crystallization of the diastereomeric salt.
- The salt is isolated by filtration and washed.
- Hydrolysis of the salt in organic solvent/water mixture with acid addition releases the resolved amine.
- The pH is adjusted to 8–10 to extract and purify the free amine.
- Final distillation or crystallization yields the (3S)-3-(4-aminophenyl)piperidine-1-carboxylic acid tert-butyl ester.
Optimization Notes
- The solvent volume ratio of water to alcohol is critical, typically ranging from 1:5 to 1:25, with a preferred ratio of 1:15 to 1:20.
- The molar ratio of racemate to resolving agent is optimized around 1:1.03–1.08 for maximum yield and enantiomeric excess.
- This method achieves yields up to approximately 85% for the resolved salt and final product purity with enantiomeric excess (ee) values around 80–85% after repeated crystallizations.
Limitations
- Use of L-dibenzoyl tartaric acid is costly due to the requirement of approximately two equivalents.
- The resolution efficiency is relatively low, with ee values plateauing around 80–85% even after multiple recrystallizations.
- Ethanol consumption is high, and crystallization times are long, limiting scalability.
Boc Protection and Subsequent Reactions
After resolution, the amino group on the piperidine ring is protected by tert-butoxycarbonyl (Boc) group to facilitate further synthetic transformations.
Boc Protection Reaction
- The resolved amine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
- Typical solvents include dichloromethane or other aprotic solvents.
- The reaction proceeds at low temperatures (0–5 °C) to minimize side reactions.
- The Boc-protected intermediate is isolated by extraction and crystallization.
Advantages
- Boc protection stabilizes the amine functionality.
- It allows selective reactions on other parts of the molecule without interference from the free amine.
- Facilitates purification and improves product stability.
Alternative Synthetic Routes
Some patents and literature suggest alternative synthetic routes, including:
- Direct synthesis from 4-(piperidin-3-yl)aniline by chiral separation followed by Boc protection.
- Use of different resolving agents or chiral auxiliaries to improve enantiomeric purity.
- Avoidance of double protection steps on the amino group of the phenyl ring to reduce impurities (5–10%).
Summary Table of Key Preparation Parameters
| Step | Conditions/Details | Notes/Outcomes |
|---|---|---|
| Racemic starting material | 3-(4-aminophenyl)piperidine-1-carboxylic acid tert-butyl ester | Base compound for resolution |
| Resolving agent | p-Toluenesulfonyl-D-phenylglycine (p-Ts-D-PG) | 1–1.1 molar equivalents |
| Solvent system | Aqueous ethanol or methanol, water:alcohol ratio 1:15–20 | Critical for crystallization efficiency |
| Reaction temperature | 60–70 °C during salt formation, then slow cooling | Controlled crystallization |
| Yield of resolved salt | ~85% | High yield with optimized conditions |
| Enantiomeric excess (ee) | ~80–85% after multiple recrystallizations | Moderate ee, may require further purification |
| Boc protection | tert-Butyl chloroformate, triethylamine, DCM, 0–5 °C | Stabilizes amine, facilitates further reactions |
| Final product purity | High purity after extraction and distillation | Suitable for pharmaceutical use |
Research Findings and Industrial Considerations
- The chiral resolution method using p-Ts-D-PG derivative salts is preferred over L-dibenzoyl tartaric acid due to cost-effectiveness and better resolution efficiency.
- The amino group on the phenyl ring is often left unprotected during resolution to avoid complex purification steps.
- Industrial scale synthesis requires optimization of solvent use and crystallization times to improve throughput.
- Quality control by HPLC and chiral chromatography is essential to ensure enantiomeric purity and batch consistency.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-(4-amino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of tert-butyl piperidine derivatives typically involves multi-step reactions. A common approach includes:
- Cyclization : Formation of the piperidine ring using precursors like 1,5-diaminopentane.
- Substitution : Introducing the 4-aminophenylamino group via nucleophilic substitution, using reagents such as 4-fluoro-nitrobenzene in the presence of NaH or K₂CO₃.
- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced using Boc anhydride (Boc₂O) under basic conditions (e.g., DMAP or TEA).
- Optimization : Key parameters include temperature (60–80°C for substitution), solvent polarity (DMF or DCM), and catalyst selection (e.g., Pd/C for nitro-group reduction). Monitor reaction progress via TLC or HPLC .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
- Spectroscopy : FTIR-ATR to confirm functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amino group).
- Mass Spectrometry : High-resolution LC-TOF/MS to verify molecular weight (expected [M+H]⁺: 335.18). Compare with theoretical values (Δppm < 2) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store the compound in a desiccator at –20°C under inert atmosphere (argon or nitrogen). Avoid exposure to moisture or acidic/basic vapors, as the Boc group is susceptible to hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Generate 3D conformers with Open Babel and optimize charges via AMBER force fields.
- Quantum Chemical Calculations : Employ Gaussian 16 to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack.
- Validation : Compare computational predictions with experimental binding assays (e.g., SPR or ITC) to refine models .
Q. What experimental approaches can resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
- Metabolic Profiling : Use LC-MS/MS to identify metabolites that may interfere with activity measurements.
- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing tert-butyl with methyl) to isolate structure-activity relationships (SAR). Cross-reference with published analogs (e.g., tert-butyl 4-(phenylamino)piperidine-1-carboxylate ).
Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising stability?
- Methodological Answer :
- Co-Solvent Systems : Test mixtures of PEG-400, ethanol, and saline (e.g., 10:10:80 v/v).
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the piperidine nitrogen, which hydrolyze in vivo.
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) prepared via solvent evaporation. Characterize encapsulation efficiency via UV-Vis and monitor release kinetics in PBS (pH 7.4) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported for analogous tert-butyl piperidine derivatives?
- Methodological Answer :
- Parameter Screening : Use design-of-experiments (DoE) to evaluate interactions between variables (e.g., temperature, solvent, catalyst loading).
- Byproduct Analysis : Identify side products (e.g., de-Boc derivatives) via GC-MS or NMR.
- Case Study : A 2023 study reported 45% yield for a similar compound using DMF at 80°C , while a 2024 study achieved 68% yield in THF at 60°C . The higher polarity of DMF may accelerate decomposition, explaining the disparity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
